Talopram hydrochloride
Overview
Description
Mechanism of Action
Target of Action
Talopram hydrochloride is a selective norepinephrine reuptake inhibitor (NRI) . Its primary target is the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine (also known as noradrenaline) from the synaptic cleft back into the presynaptic neuron .
Mode of Action
This compound binds to the norepinephrine transporter, inhibiting the reuptake of norepinephrine. This leads to an increase in the concentration of norepinephrine in the synaptic cleft, which can then bind to and activate post-synaptic norepinephrine receptors . This results in enhanced noradrenergic neurotransmission .
Biochemical Pathways
Norepinephrine is involved in various physiological processes, including attention, response to stress, and regulation of mood .
Pharmacokinetics
It is known that the pharmacokinetics of drugs in this class can be influenced by factors such as absorption, distribution, metabolism, and excretion . For example, citalopram, a drug structurally similar to talopram, has linear pharmacokinetics and is mainly metabolized in the liver, with a mean terminal half-life of about 35 hours .
Result of Action
The primary result of this compound’s action is an increase in noradrenergic neurotransmission due to the inhibition of norepinephrine reuptake . This can lead to changes in mood, attention, and response to stress .
Action Environment
The action, efficacy, and stability of this compound, like other drugs, can be influenced by various environmental factors. These can include the pH of the environment, the presence of other drugs or substances, and individual patient factors such as age, sex, genetic factors, and overall health status .
Biochemical Analysis
Biochemical Properties
This interaction with the norepinephrine transporter is crucial in its role as a selective norepinephrine reuptake inhibitor .
Molecular Mechanism
The molecular mechanism of action of Talopram hydrochloride involves its binding to the norepinephrine transporter, inhibiting the reuptake of norepinephrine. This increases the concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of talopram hydrochloride involves a fortuitous rearrangement product in the synthesis of melitracen . The process begins with the creation of a phenylphthalene derivative, which is then modified to produce talopram. The specific reaction conditions include the use of organic solvents and catalysts to facilitate the rearrangement and subsequent reactions.
Industrial Production Methods: While this compound was never commercialized, its production would likely involve standard pharmaceutical manufacturing processes. This includes the synthesis of the active pharmaceutical ingredient (API) followed by purification, crystallization, and formulation into a suitable dosage form.
Chemical Reactions Analysis
Types of Reactions: Talopram hydrochloride primarily undergoes substitution reactions due to its aromatic structure. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve halogenating agents or nucleophiles.
Oxidation Reactions: May use oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Often employ reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can introduce halogen atoms into the aromatic ring, while oxidation can convert alcohol groups to ketones or carboxylic acids.
Scientific Research Applications
Talopram hydrochloride has been studied extensively in the context of its potential antidepressant effects. Its primary application in scientific research includes:
Chemistry: Used as a model compound to study the structure-activity relationship of norepinephrine reuptake inhibitors.
Biology: Investigated for its effects on norepinephrine transporters in neuronal cells.
Medicine: Explored as a potential treatment for depression and other mood disorders.
Industry: While not commercialized, its synthesis and properties provide valuable insights for the development of similar compounds.
Comparison with Similar Compounds
Citalopram: A selective serotonin reuptake inhibitor (SSRI) with a different pharmacological profile.
Melitracen: Another antidepressant structurally related to talopram.
Talsupram: A compound similar to talopram but with different clinical outcomes.
Uniqueness: Talopram hydrochloride is unique in its selective inhibition of the norepinephrine transporter, distinguishing it from SSRIs like citalopram, which target serotonin transporters. This specificity makes it a valuable compound for studying the role of norepinephrine in mood regulation and antidepressant efficacy.
Properties
IUPAC Name |
3-(3,3-dimethyl-1-phenyl-2-benzofuran-1-yl)-N-methylpropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO.ClH/c1-19(2)17-12-7-8-13-18(17)20(22-19,14-9-15-21-3)16-10-5-4-6-11-16;/h4-8,10-13,21H,9,14-15H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXJIRQPHHWYGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C(O1)(CCCNC)C3=CC=CC=C3)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
7182-51-6 (Parent) | |
Record name | Talopram hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007013414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID601020621 | |
Record name | Talopram hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601020621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7013-41-4 | |
Record name | Talopram hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007013414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Talopram hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601020621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7013-41-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TALOPRAM HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X97008FCC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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